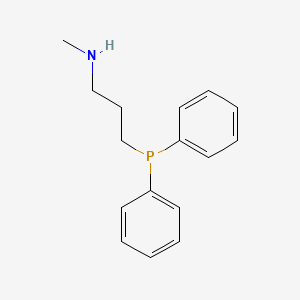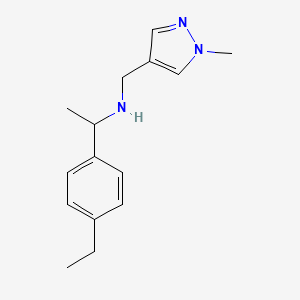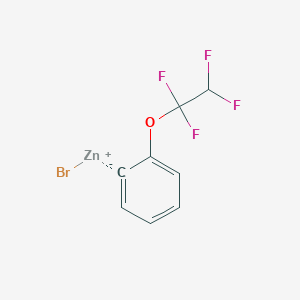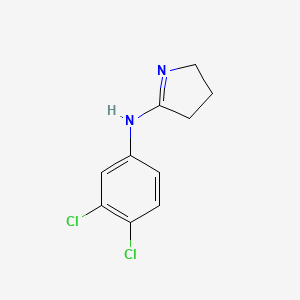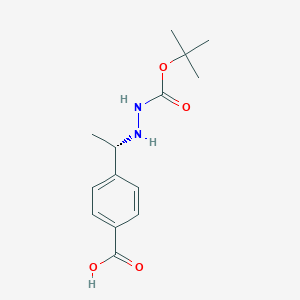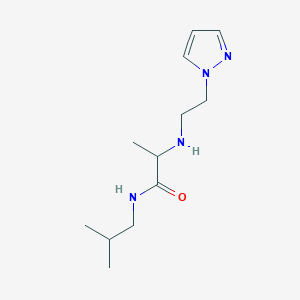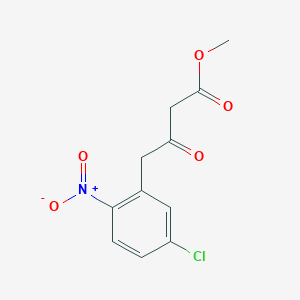
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or even solid catalysts like alumina under microwave irradiation .
Industrial Production Methods
For industrial production, the synthesis process needs to be optimized for yield and purity. This often involves the use of high-purity reagents and controlled reaction conditions. The reaction mixture is typically stirred under microwave irradiation to increase the reaction rate and yield . After the reaction, the product is isolated and purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These reactions can affect various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloro-3-nitrophenyl)-3-oxobutanoate
- Methyl 4-(5-bromo-2-nitrophenyl)-3-oxobutanoate
- Methyl 4-(5-chloro-2-methoxyphenyl)-3-oxobutanoate
Uniqueness
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitro group and a chloro group on the aromatic ring, which provides distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H10ClNO5 |
|---|---|
Molecular Weight |
271.65 g/mol |
IUPAC Name |
methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10ClNO5/c1-18-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13(16)17/h2-4H,5-6H2,1H3 |
InChI Key |
JIAMYYLLJPEXPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


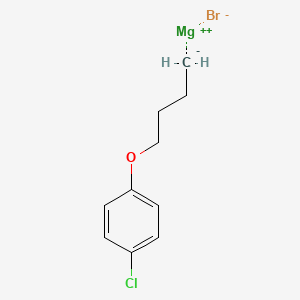
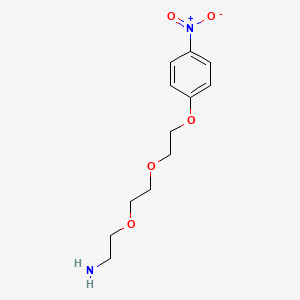
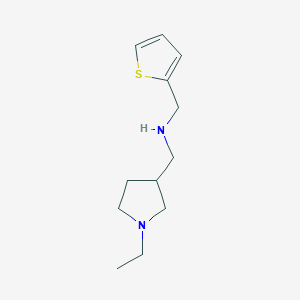
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
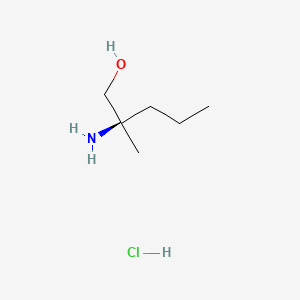
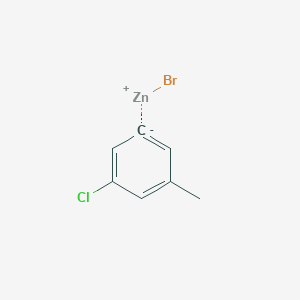
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
